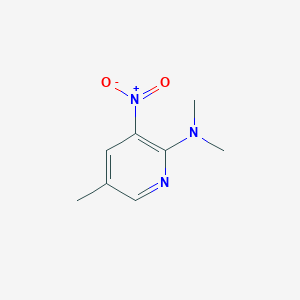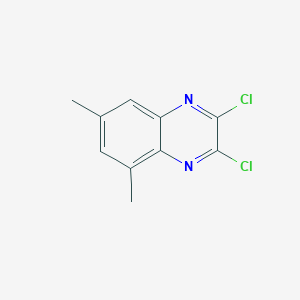
2,3-Dichloro-5,7-dimethylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5,7-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two chlorine atoms and two methyl groups attached to the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5,7-dimethylquinoxaline can be synthesized through the condensation of 2,3-dichloroquinoxaline with appropriate methylating agents. One common method involves the reaction of 2,3-dichloroquinoxaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5,7-dimethylquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Oxidation: Formation of quinoxaline N-oxides or other oxidized derivatives.
Reduction: Formation of dihydroquinoxalines or tetrahydroquinoxalines.
Aplicaciones Científicas De Investigación
2,3-Dichloro-5,7-dimethylquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential anticancer properties, as it can interfere with cellular processes in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5,7-dimethylquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloroquinoxaline: Lacks the methyl groups present in 2,3-Dichloro-5,7-dimethylquinoxaline.
2,3-Dimethylquinoxaline: Lacks the chlorine atoms present in this compound.
6,7-Dimethylquinoxaline: Similar structure but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8Cl2N2 |
|---|---|
Peso molecular |
227.09 g/mol |
Nombre IUPAC |
2,3-dichloro-5,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)13-9(11)10(12)14-8/h3-4H,1-2H3 |
Clave InChI |
DQNBAYBMUDTGRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C |
Solubilidad |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)


![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
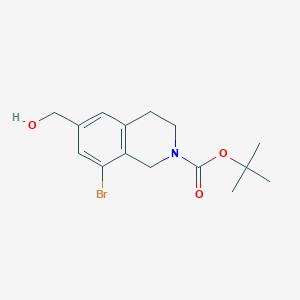
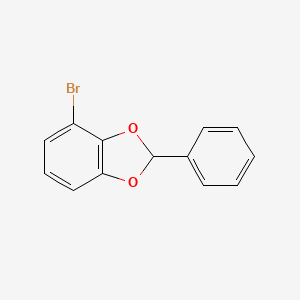
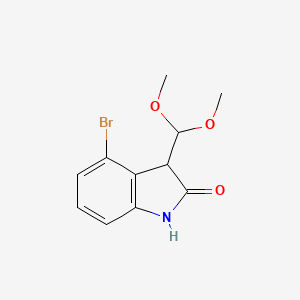

![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
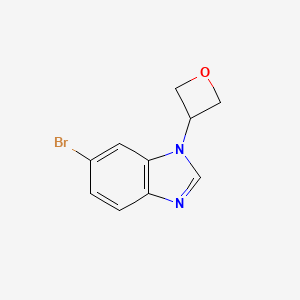
![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)


